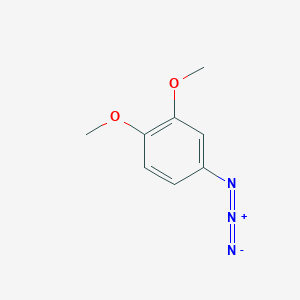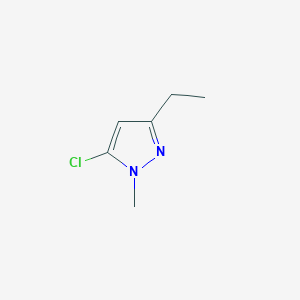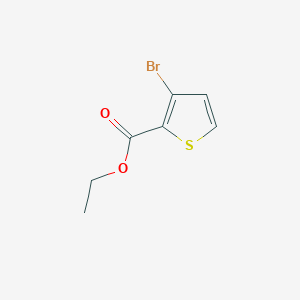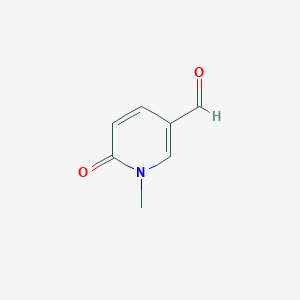
5,5-ジメチルピペリジン-2-オン
概要
説明
5,5-Dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 5,5-Dimethylpiperidin-2-one involves several steps, but the exact process can vary depending on the specific requirements of the synthesis . Piperidine derivatives, which include 5,5-Dimethylpiperidin-2-one, are important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethylpiperidin-2-one consists of a six-membered ring with one nitrogen atom and five carbon atoms. The molecular weight is 127.18400 .
Chemical Reactions Analysis
The chemical reactions involving 5,5-Dimethylpiperidin-2-one can be complex and varied, depending on the specific conditions and reactants used . More research is needed to fully understand these reactions.
科学的研究の応用
生物活性ピペリジン誘導体の合成
5,5-ジメチルピペリジン-2-オン: は、さまざまな生物活性ピペリジン誘導体の合成における重要な中間体として役立ちます。 これらの誘導体は、多くの治療薬の骨格を形成するため、製薬業界において非常に重要です 。この化合物の反応性により、さまざまな官能基を導入することができ、潜在的な薬理活性を持つ新規化合物の創製につながります。
有機触媒
有機合成の分野では、5,5-ジメチルピペリジン-2-オンは有機触媒として使用できます。 キラル分子を生成するための経路を提供する、エナンチオ選択的反応を促進することが示されています 。これは、分子のキラリティがその生物学的活性を大きく左右する可能性のある薬物の合成において特に価値があります。
多成分反応
この化合物は、多成分反応(MCR)にも使用されています。MCRは、単一のステップで単純な基質から複雑な分子を合成できる、非常に効率的なプロセスです 。5,5-ジメチルピペリジン-2-オンを含むMCRは、医薬品化学において大きな関心を集めている、さまざまな製品につながる可能性があります。
環化反応
5,5-ジメチルピペリジン-2-オン: は、環状構造を構築するために不可欠な環化反応の前駆体です 。これらの反応は、創薬におけるリード化合物として潜在力を持つ新しい化学物質の開発において基本的なものです。
生物活性研究
ピペリジン含有アルカロイドとの構造的類似性から、5,5-ジメチルピペリジン-2-オンはその生物活性について研究されています。 この分野の研究では、新しい治療薬の開発につながる可能性のある、生物学的経路のモジュレーターとしての可能性を探求しています .
化学教育と研究
最後に、5,5-ジメチルピペリジン-2-オンは、さまざまな有機反応と合成戦略を実証するための教育ツールとして、学術機関で使用されています 。その汎用性は、次世代の化学者を実践的な実験スキルで訓練するための優れた化合物となります。
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5,5-Dimethylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 5,5-Dimethylpiperidin-2-one and these enzymes can lead to the formation of hydroxylated metabolites, which are crucial for the compound’s biotransformation and subsequent excretion .
Cellular Effects
The effects of 5,5-Dimethylpiperidin-2-one on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5,5-Dimethylpiperidin-2-one has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 5,5-Dimethylpiperidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions and processes. Furthermore, 5,5-Dimethylpiperidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5-Dimethylpiperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,5-Dimethylpiperidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5,5-Dimethylpiperidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5,5-Dimethylpiperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can further undergo phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5,5-Dimethylpiperidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its accumulation in the liver can enhance its biotransformation and excretion .
Subcellular Localization
The subcellular localization of 5,5-Dimethylpiperidin-2-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 5,5-Dimethylpiperidin-2-one is essential for elucidating its biochemical effects and mechanisms of action.
特性
IUPAC Name |
5,5-dimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUSDGRALPEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440588 | |
| Record name | 5,5-dimethylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4007-79-8 | |
| Record name | 5,5-dimethylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)





